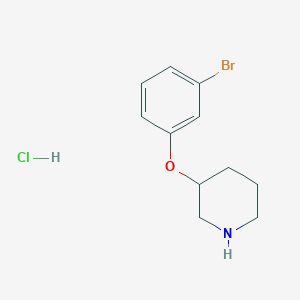

3-(3-Bromophenoxy)piperidine hydrochloride

描述

属性

IUPAC Name |

3-(3-bromophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFFOJZJLMJTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185297-49-7 | |

| Record name | Piperidine, 3-(3-bromophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenoxy)piperidine hydrochloride typically involves the reaction of 3-bromophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This would include using industrial-grade solvents and reagents, as well as employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Types of Reactions

3-(3-Bromophenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or DMF.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an amine group would yield an aminophenoxy derivative.

Oxidation: Oxidation of the piperidine ring can lead to the formation of piperidone derivatives.

Reduction: Reduction can result in the formation of piperidine derivatives with altered functional groups.

科学研究应用

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the development of various chemical libraries for drug discovery.

- Reagent in Chemical Reactions : It participates in nucleophilic substitution reactions, where the bromine atom can be replaced by other functional groups, allowing for the creation of diverse derivatives.

Biological Applications

- Pharmacological Research : Studies indicate that 3-(3-Bromophenoxy)piperidine hydrochloride may exhibit significant biological activities, including potential anti-inflammatory and analgesic effects. Its interactions with specific biological targets are currently being explored .

- Antifungal Activity : Preliminary research suggests that this compound may inhibit certain fungal strains, making it a candidate for antifungal drug development. The presence of the bromine atom enhances its bioactivity against fungal enzymes.

Medicinal Chemistry

- Drug Development : Ongoing research focuses on its potential as a lead compound in developing new therapeutics for diseases such as cancer and neurological disorders. Its structural features allow it to modulate biological pathways effectively.

- PARP Inhibitors : There is evidence supporting its role in synthesizing poly (adenosine diphosphate ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy .

Data Tables

Case Study 1: Antifungal Properties

A study investigated the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. Results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections.

Case Study 2: Drug Development for Neurological Disorders

Research focused on the use of this compound in developing treatments for neurodegenerative diseases. The findings highlighted its ability to cross the blood-brain barrier and interact with neurotransmitter systems, positioning it as a promising candidate for further pharmacological exploration .

作用机制

The mechanism of action of 3-(3-Bromophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

4-(3-Bromophenoxy)piperidine hydrochloride: Similar in structure but with the bromine atom at a different position on the phenoxy ring.

3-(4-Bromophenoxy)piperidine hydrochloride: Another positional isomer with the bromine atom at the 4-position on the phenoxy ring.

Uniqueness

3-(3-Bromophenoxy)piperidine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for certain research applications where other isomers may not be as effective .

生物活性

3-(3-Bromophenoxy)piperidine hydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: 3-(3-bromophenoxy)piperidine; hydrochloride

- Molecular Formula: C11H14BrClNO

- CAS Number: 1185297-49-7

The synthesis of this compound typically involves the reaction of 3-bromophenol with piperidine. This reaction is generally performed under basic conditions using potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF), followed by treatment with hydrochloric acid to yield the hydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate the activity of proteins and enzymes, thereby influencing various biochemical pathways. The exact molecular targets remain to be fully elucidated, but studies suggest that it may affect cell signaling and proliferation .

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. For instance, compounds with similar piperidine structures have shown promising results in inducing apoptosis and senescence in cancer cells.

Table 1: Antiproliferative Activity of Piperidine Derivatives

| Compound | EC50 (μM) | IC50 (μM) | Cell Line |

|---|---|---|---|

| Compound A | 1.24 | 0.88 | A375 Melanoma |

| Compound B | 2.10 | 1.50 | FaDu Hypopharyngeal Tumor |

| This compound | TBD | TBD | TBD |

EC50 refers to the concentration at which 50% of cells exhibit a specific effect (e.g., senescence), while IC50 indicates the concentration required to inhibit cell growth by 50% .

Antibacterial Activity

The antibacterial properties of piperidine derivatives have also been explored, with some studies indicating that halogenated piperidines can inhibit the growth of various bacterial strains. The presence of bromine in the structure may enhance these properties.

Table 2: Antibacterial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound C | 32 | Staphylococcus aureus |

| Compound D | 64 | Escherichia coli |

| This compound | TBD | TBD |

MIC refers to the minimum inhibitory concentration required to prevent bacterial growth .

Case Studies

- Melanoma Treatment : A focused library screening identified piperidine derivatives that induce senescence-like phenotypic changes in melanoma cells. The study emphasized the structural importance of the piperidine moiety for anticancer activity .

- Antibacterial Screening : In a study evaluating various piperidine derivatives for antibacterial activity, compounds with bromine substituents demonstrated enhanced efficacy against Gram-positive bacteria, suggesting a structure-activity relationship that warrants further investigation .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(3-Bromophenoxy)piperidine hydrochloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including NIOSH-approved respirators (e.g., P95 filters), chemical-resistant gloves, and safety goggles to avoid inhalation, skin, or eye contact .

- Store the compound in a dry environment at 2–8°C to prevent degradation and avoid dust formation. Ensure proper ventilation and separate incompatible materials (e.g., strong oxidizers) .

- In case of spills, evacuate the area, use inert materials (e.g., sand) for containment, and dispose of waste via certified hazardous waste handlers .

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- Employ high-performance liquid chromatography (HPLC) with UV detection or LC-MS to assess purity. Cross-reference retention times with certified reference standards (e.g., USP Paroxetine Hydrochloride System Suitability RS analogs) .

- Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on characteristic peaks for the bromophenoxy and piperidine moieties .

Q. What solvents are compatible with this compound for experimental use?

- Methodological Answer :

- The compound is likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or chlorinated solvents (e.g., dichloromethane) based on structural analogs like 3-(3-Bromopropoxy)benzaldehyde .

- Conduct solubility tests under inert conditions (e.g., nitrogen atmosphere) to avoid hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different batches of this compound?

- Methodological Answer :

- Perform batch-to-batch impurity profiling using tandem mass spectrometry (MS/MS) to identify trace contaminants (e.g., brominated byproducts) that may modulate activity .

- Validate experimental conditions (e.g., cell culture media pH, incubation time) to ensure consistency, as slight variations can alter compound stability and efficacy .

Q. What strategies are recommended for optimizing the synthesis yield of this compound?

- Methodological Answer :

- Explore coupling reactions using advanced catalysts (e.g., palladium-based catalysts for Suzuki-Miyaura cross-coupling) to enhance bromophenoxy-piperidine bond formation .

- Monitor reaction intermediates via in situ FTIR or Raman spectroscopy to identify kinetic bottlenecks (e.g., incomplete deprotection of piperidine) .

Q. How can computational modeling aid in predicting the metabolic stability of this compound?

- Methodological Answer :

- Use molecular dynamics (MD) simulations to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4), focusing on the bromophenoxy group’s susceptibility to oxidative metabolism .

- Validate predictions with in vitro microsomal assays, comparing degradation rates against structurally similar compounds (e.g., pitolisant hydrochloride) .

Q. What analytical techniques are suitable for resolving structural isomers in this compound synthesis?

- Methodological Answer :

- Apply chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers, particularly if the piperidine ring exhibits stereochemical variability .

- Utilize X-ray crystallography to confirm absolute configuration, as seen in studies of diphenoxylate hydrochloride analogs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity reports for this compound?

- Methodological Answer :

- Re-evaluate experimental models: In vitro cytotoxicity assays (e.g., MTT) may overestimate toxicity compared to in vivo models due to differences in metabolic clearance .

- Compare impurity profiles across studies, as brominated byproducts (e.g., 2-(3-Bromophenyl)ethanamine Hydrochloride) may contribute to observed discrepancies .

Q. What factors could explain variability in the compound’s stability under storage conditions?

- Methodological Answer :

- Investigate hygroscopicity using dynamic vapor sorption (DVS) analysis. Moisture absorption can accelerate degradation, particularly in hydrochloride salts .

- Test light sensitivity via accelerated stability studies (e.g., ICH Q1B guidelines), as UV exposure may cleave the bromophenoxy-piperidine bond .

Tables

| Property | Method | Reference |

|---|---|---|

| Purity (>93%) | HPLC-UV (C18 column, 254 nm) | |

| Solubility in DMSO | Gravimetric analysis | |

| Stability (2–8°C) | Accelerated degradation studies | |

| Chiral resolution | Chiralpak® AD-H column |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。